![molecular formula C7H10N2OS B13163645 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aminomethyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. Pathways involved include inhibition of microbial growth and modulation of biochemical pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound with a similar ring structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl and propanone groups allows for diverse chemical reactivity and potential biological activities not seen in simpler thiazole derivatives .
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-2-6(10)5-4-11-7(3-8)9-5/h4H,2-3,8H2,1H3 |
InChI-Schlüssel |
QJZLLUBBNFZQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CSC(=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
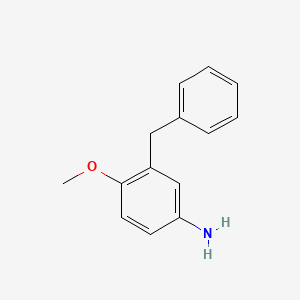
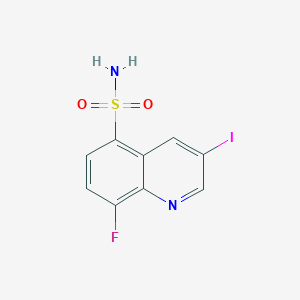

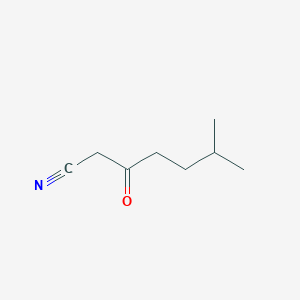
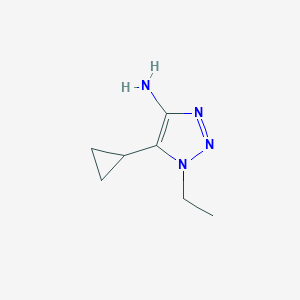


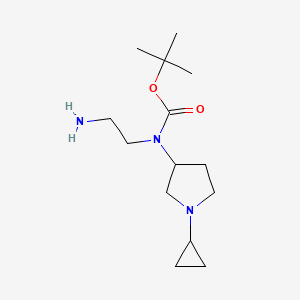
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
